molecular formula C6H5N3S2 B13206692 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine

4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13206692
M. Wt: 183.3 g/mol
InChI Key: KCKNSMJWYJMDTP-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features two thiazole rings. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a suitable thiazole derivative under controlled conditions. One common method involves the use of a condensation reaction where 2-aminothiazole is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H5N3S2

Molecular Weight

183.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H5N3S2/c7-6-9-4(3-11-6)5-8-1-2-10-5/h1-3H,(H2,7,9)

InChI Key

KCKNSMJWYJMDTP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CSC(=N2)N

Origin of Product

United States

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